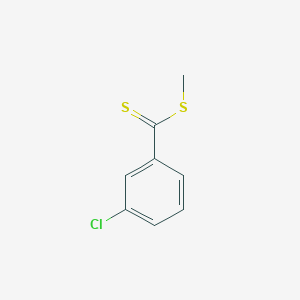

Methyl 3-chlorobenzene-1-carbodithioate

Description

Properties

CAS No. |

108593-00-6 |

|---|---|

Molecular Formula |

C8H7ClS2 |

Molecular Weight |

202.7 g/mol |

IUPAC Name |

methyl 3-chlorobenzenecarbodithioate |

InChI |

InChI=1S/C8H7ClS2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3 |

InChI Key |

HMZRYVPLFTYRMO-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=S)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Dithiocarboxylate Intermediate

3-Chlorobenzenethiol is reacted with carbon disulfide ($$ \text{CS}2 $$) in the presence of a strong base (e.g., potassium hydroxide, KOH) in an alcoholic solvent (e.g., ethanol). The base deprotonates the thiol, enabling nucleophilic attack on $$ \text{CS}2 $$:

$$

\text{3-Cl-C}6\text{H}4\text{SH} + \text{CS}2 + \text{KOH} \rightarrow \text{3-Cl-C}6\text{H}4\text{CS}2^-\text{K}^+ + \text{H}_2\text{O}

$$

Key conditions :

Methylation of the Dithiocarboxylate Salt

The potassium dithiocarboxylate intermediate is treated with a methylating agent (e.g., methyl iodide, $$ \text{CH}_3\text{I} $$) to yield the final product:

$$

\text{3-Cl-C}6\text{H}4\text{CS}2^-\text{K}^+ + \text{CH}3\text{I} \rightarrow \text{3-Cl-C}6\text{H}4\text{CS}2\text{CH}3 + \text{KI}

$$

Optimization parameters :

- Methylating agent : Methyl iodide (high reactivity) or dimethyl sulfate ($$ (\text{CH}3)2\text{SO}_4 $$).

- Reaction time : 2–4 hours at room temperature.

- Yield : 70–85% after purification.

Alternative Synthetic Routes

Direct Condensation Using Chlorobenzene Derivatives

A modified approach involves reacting 3-chlorobenzoyl chloride with sodium methyldithiocarbonate ($$ \text{NaS}2\text{COCH}3 $$) under anhydrous conditions:

$$

\text{3-Cl-C}6\text{H}4\text{COCl} + \text{NaS}2\text{COCH}3 \rightarrow \text{3-Cl-C}6\text{H}4\text{CS}2\text{CH}3 + \text{NaCl} + \text{CO}_2

$$

Advantages :

Limitations :

Solid-Phase Synthesis Using Macroporous Polymers

Recent advancements utilize macroporous polymers functionalized with amine and sulfonic acid groups to catalyze the reaction. For example, poly(styrene-vinylbenzyl chloride) (Poly(St-VBC)) modified with ethylenediamine and propane sultone acts as a bifunctional catalyst:

- Step 1 : Adsorption of 3-chlorobenzenethiol onto the polymer matrix.

- Step 2 : Reaction with $$ \text{CS}_2 $$ and subsequent methylation.

Benefits :

- Recyclable catalyst (up to 5 cycles without significant loss of activity).

- Enhanced reaction rates due to high surface area.

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

- FT-IR : Peaks at 1,150 cm$$^{-1}$$ (C=S stretch) and 690 cm$$^{-1}$$ (C–S stretch).

- $$^1\text{H NMR}$$ (CDCl$$3$$): δ 7.35–7.55 (m, 4H, aromatic), δ 2.45 (s, 3H, –SCH$$3$$).

- Elemental analysis : C 47.42%, H 3.48%, Cl 17.49%, S 31.61% (theoretical).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Conventional alkylation | 85% | >95% | High | Low |

| Direct condensation | 60% | 90% | Moderate | Moderate |

| Solid-phase synthesis | 75% | >98% | Low | High |

Challenges and Mitigation Strategies

- Challenge 1 : Degradation of $$ \text{CS}_2 $$ at elevated temperatures.

Solution : Maintain reaction temperatures below 10°C. - Challenge 2 : Residual methyl iodide in the product.

Solution : Extended vacuum drying or azeotropic distillation with toluene. - Challenge 3 : Oxidation of dithiocarboxylate intermediates.

Solution : Conduct reactions under nitrogen/argon atmosphere.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chlorobenzene-1-carbodithioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbodithioate group to thiols or other reduced forms.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-chlorobenzene-1-carbodithioate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive carbodithioate group.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of methyl 3-chlorobenzene-1-carbodithioate involves its interaction with molecular targets through its carbodithioate group. This group can form strong bonds with metal surfaces, making it useful in applications such as molecular electronics. The compound’s reactivity is largely due to the presence of the C=S functionality, which can participate in various chemical reactions, including coordination with metal ions.

Comparison with Similar Compounds

Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate

Structural Differences: This compound (from ) shares a chlorinated aromatic system and a methyl ester group but incorporates a benzodithiazine ring system with a 1-methylhydrazino substituent and two sulfonyl (SO₂) groups. In contrast, Methyl 3-chlorobenzene-1-carbodithioate lacks the fused dithiazine ring and sulfonyl moieties.

Physicochemical Properties :

- Melting Point : 252–253°C (decomposition) for the benzodithiazine derivative vs. expected lower melting points for simpler carbodithioates due to reduced ring rigidity .

- Spectroscopic Data :

- IR : Peaks at 1740 cm⁻¹ (C=O) and 1340–1155 cm⁻¹ (SO₂) highlight differences in functional groups compared to carbodithioates, which typically exhibit strong C=S absorption near 1050–1200 cm⁻¹ .

- NMR : The benzodithiazine derivative shows distinct aromatic proton signals (δ 8.09–8.29 ppm) and methyl groups (δ 3.30–3.88 ppm), while carbodithioates would display shifts influenced by the electron-withdrawing -CSS- group .

Applications: The benzodithiazine derivative is likely used in medicinal chemistry due to its hydrazine and sulfonyl groups, whereas this compound may serve as a ligand or intermediate in organometallic synthesis.

Methyl (3-Hydroxyphenyl)-Carbamate

Structural Differences :

This compound () features a hydroxyl (-OH) and carbamate (-NHCOO-) group on the benzene ring, contrasting with the chlorine and carbodithioate groups in the target compound.

Physicochemical Properties :

- Reactivity : The hydroxyl group increases polarity and hydrogen-bonding capacity, whereas the carbodithioate group enhances metal-chelating ability .

- Safety : Methyl (3-hydroxyphenyl)-carbamate requires stringent handling (e.g., skin and eye protection), similar to carbodithioates, which may exhibit higher toxicity due to sulfur content .

3-Chlorobenzaldehyde

Structural Differences :

3-Chlorobenzaldehyde (–6) contains an aldehyde (-CHO) group instead of a carbodithioate.

Key Comparisons :

- Reactivity : The aldehyde group is highly electrophilic, participating in condensation reactions, whereas carbodithioates undergo nucleophilic substitution or coordination with metals .

- Handling : Both compounds require precautions (e.g., avoiding inhalation), but 3-chlorobenzaldehyde’s volatility (low molecular weight) increases inhalation risk compared to carbodithioates .

Research Implications and Gaps

- Synthetic Utility : Carbodithioates like this compound are understudied compared to sulfonates () or aldehydes (–6). Further research into their coordination chemistry is warranted.

- Safety Data: Limited hazard information exists for carbodithioates, though analogs like 3-chlorobenzaldehyde emphasize the need for rigorous protective measures .

Q & A

Q. What are the standard synthetic routes for Methyl 3-chlorobenzene-1-carbodithioate, and how can purity be optimized?

Answer: The synthesis typically involves the reaction of 3-chlorobenzoyl chloride with carbon disulfide in the presence of a base (e.g., NaOH) to form the dithiocarboxylate intermediate, followed by alkylation with methyl iodide. Critical parameters include:

- Temperature control : Maintain 0–5°C during the addition of CS₂ to prevent side reactions.

- Solvent selection : Use anhydrous THF or DMF to enhance solubility of intermediates.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Validate purity via melting point analysis, TLC, and NMR (δ ~3.5 ppm for SCH₃ group). For advanced verification, compare with X-ray crystallographic data refined using SHELX .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the aromatic protons (δ 7.2–8.1 ppm, meta-substituted Cl), thiomethyl (δ ~3.5 ppm), and carbonyl (δ ~200 ppm in ¹³C).

- IR : Confirm C=S (1050–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches.

- Crystallography :

- Grow single crystals via slow evaporation in dichloromethane/hexane.

- Collect diffraction data (Mo-Kα radiation) and solve structures using SHELXS/SHELXD . Refinement in SHELXL ensures accurate thermal parameters.

- Visualize molecular packing with ORTEP-3 for Windows to assess intermolecular interactions (e.g., S···Cl contacts) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure determination?

Answer:

- Disorder : Use SHELXL’s PART instruction to model split positions. Apply restraints (e.g., SIMU/DELU) to prevent over-parameterization .

- Twinning : Check for intensity statistics (Rint > 0.5) and refine using TWIN/BASF commands in SHELXL. Validate with Hooft/Y parameters.

- Validation Tools : Cross-reference with PLATON’s ADDSYM to detect missed symmetry and check for Rfree convergence. Compare ORTEP-3 graphical outputs with spectroscopic data to resolve ambiguities .

Q. What methodological strategies mitigate thermal degradation during kinetic studies of this compound?

Answer:

- Temperature Control : Perform reactions under inert atmosphere (N₂/Ar) using Schlenk lines. Monitor stability via DSC/TGA (decomposition onset ~150°C).

- Real-Time Analysis : Use in-situ FTIR or HPLC-MS to track degradation byproducts (e.g., 3-chlorobenzoic acid).

- Handling Protocols : Follow GHS guidelines for air-sensitive compounds: store at –20°C in amber vials, use gloveboxes for manipulation, and reference safety protocols from analogous chlorinated compounds (e.g., 3-Chlorobenzaldehyde) .

Q. How can computational methods complement experimental data to predict reactivity of this compound?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict nucleophilic attack sites (e.g., sulfur atoms). Compare with crystallographic bond lengths (C=S ~1.65 Å) from SHELX-refined structures .

- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to correlate with experimental NMR chemical shifts.

- Reactivity Mapping : Use NBO analysis to quantify charge distribution, identifying electrophilic regions prone to hydrolysis.

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification.

- Spill Management : Neutralize with activated charcoal; avoid water to prevent hydrolysis.

- Documentation : Align with CLP regulations (EC No 1272/2008) for labeling (signal word: Warning; H319: Causes eye irritation) as per analogous compounds (e.g., Methyl (3-hydroxyphenyl)-carbamate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.